molecular formula C6H5BrF2N2O B10904670 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B10904670
M. Wt: 239.02 g/mol
InChI Key: OPZSNHDLIPCLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C6H5BrF2N2O It is a pyrazole derivative that contains bromine and difluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the presence of bromine and difluoroethyl groups can influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of bromine and difluoroethyl groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H5BrF2N2O

Molecular Weight

239.02 g/mol

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C6H5BrF2N2O/c7-4-1-11(2-6(8)9)10-5(4)3-12/h1,3,6H,2H2

InChI Key

OPZSNHDLIPCLSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.